1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one
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Overview
Description
1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, substituted with benzyl, difluoro, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of Fluorine Atoms: The difluoro substitution can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Sulfonylation: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base like pyridine or triethylamine.
Benzylation: The benzyl group is added via a nucleophilic substitution reaction using benzyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-6,7-difluoroquinolin-4(1H)-one: Lacks the sulfonyl group, which may affect its chemical reactivity and biological activity.
6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one: Lacks the benzyl group, which may influence its solubility and interaction with biological targets.
1-benzyl-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one: Lacks the difluoro substitution, which may impact its stability and reactivity.
Uniqueness
1-benzyl-6,7-difluoro-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one is unique due to the combination of benzyl, difluoro, and sulfonyl groups on the quinoline core. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-benzyl-6,7-difluoro-3-(4-methylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO3S/c1-15-7-9-17(10-8-15)30(28,29)22-14-26(13-16-5-3-2-4-6-16)21-12-20(25)19(24)11-18(21)23(22)27/h2-12,14H,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRQHDXYRZVCSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)F)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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